Cas no 85979-61-9 (4-chloro-6-(4-fluorophenyl)pyrimidine)
4-chloro-6-(4-fluorophenyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-chloro-6-(4-fluorophenyl)pyrimidine
- Pyrimidine, 4-chloro-6-(4-fluorophenyl)-
- 4-Chloro-6-(4-fluoro-phenyl)-pyrimidine
- F1967-0496
- 4-chloro-6-(4-fluorophenyl)-pyrimidine
- AC1LCDC7
- CTK9A5606
- Q63409363
- DTXSID80344818
- EN300-238633
- SCHEMBL2907264
- DTXCID00295893
- DB-332204
- Z1267671542
- AKOS005207987
- 85979-61-9
-
- Inchi: 1S/C10H6ClFN2/c11-10-5-9(13-6-14-10)7-1-3-8(12)4-2-7/h1-6H
- InChI Key: KYBYBOZNMFRRSF-UHFFFAOYSA-N
- SMILES: ClC1=CC(C2C=CC(=CC=2)F)=NC=N1
Computed Properties
- Exact Mass: 208.02000
- Monoisotopic Mass: 208.0203541g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- PSA: 25.78000
- LogP: 2.93610
4-chloro-6-(4-fluorophenyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C252786-100mg |
4-chloro-6-(4-fluorophenyl)pyrimidine |
85979-61-9 | 100mg |
$ 95.00 | 2022-06-01 | ||
| TRC | C252786-500mg |
4-chloro-6-(4-fluorophenyl)pyrimidine |
85979-61-9 | 500mg |
$ 320.00 | 2022-06-01 | ||
| TRC | C252786-1g |
4-chloro-6-(4-fluorophenyl)pyrimidine |
85979-61-9 | 1g |
$ 500.00 | 2022-06-01 | ||
| Enamine | EN300-238633-0.05g |
4-chloro-6-(4-fluorophenyl)pyrimidine |
85979-61-9 | 95% | 0.05g |
$168.0 | 2024-06-19 | |
| Enamine | EN300-238633-0.1g |
4-chloro-6-(4-fluorophenyl)pyrimidine |
85979-61-9 | 95% | 0.1g |
$252.0 | 2024-06-19 | |
| Enamine | EN300-238633-0.25g |
4-chloro-6-(4-fluorophenyl)pyrimidine |
85979-61-9 | 95% | 0.25g |
$361.0 | 2024-06-19 | |
| Enamine | EN300-238633-0.5g |
4-chloro-6-(4-fluorophenyl)pyrimidine |
85979-61-9 | 95% | 0.5g |
$569.0 | 2024-06-19 | |
| Enamine | EN300-238633-1.0g |
4-chloro-6-(4-fluorophenyl)pyrimidine |
85979-61-9 | 95% | 1.0g |
$728.0 | 2024-06-19 | |
| Enamine | EN300-238633-2.5g |
4-chloro-6-(4-fluorophenyl)pyrimidine |
85979-61-9 | 95% | 2.5g |
$1428.0 | 2024-06-19 | |
| Enamine | EN300-238633-5.0g |
4-chloro-6-(4-fluorophenyl)pyrimidine |
85979-61-9 | 95% | 5.0g |
$2110.0 | 2024-06-19 |
4-chloro-6-(4-fluorophenyl)pyrimidine Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 4-chloro-6-(4-fluorophenyl)pyrimidine
4-Chloro-6-(4-Fluorophenyl)Pyrimidine: A Comprehensive Overview
The compound with CAS No. 85979-61-9, commonly referred to as 4-chloro-6-(4-fluorophenyl)pyrimidine, is a significant molecule in the field of organic chemistry and materials science. This pyrimidine derivative has garnered attention due to its unique structural properties and potential applications in drug discovery, electronic materials, and advanced chemical synthesis. In this article, we delve into the latest research findings, structural characteristics, and emerging applications of this compound.
Pyrimidines are a class of heterocyclic aromatic compounds that play a pivotal role in various biological and chemical processes. The presence of a pyrimidine ring in 4-chloro-6-(4-fluorophenyl)pyrimidine endows it with distinctive electronic properties. Recent studies have highlighted the importance of fluorine substitution in enhancing the stability and reactivity of such compounds. The fluorine atom at the para position of the phenyl ring contributes to increased electron-withdrawing effects, which significantly influences the molecule's reactivity in synthetic reactions.
One of the most promising applications of 4-chloro-6-(4-fluorophenyl)pyrimidine lies in its use as a building block for advanced pharmaceuticals. Researchers have explored its potential as a scaffold for designing kinase inhibitors, which are critical in cancer therapy. The chlorine substituent at position 4 enhances the molecule's ability to interact with biological targets, making it a valuable precursor for drug development.
In the realm of materials science, this compound has been investigated for its role in organic electronics. The pyrimidine core exhibits excellent charge transport properties, making it a candidate for use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent advancements have demonstrated that incorporating fluorine-substituted groups can further optimize the electronic properties of these devices, paving the way for next-generation electronic materials.
The synthesis of 4-chloro-6-(4-fluorophenyl)pyrimidine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have reported efficient routes using palladium-catalyzed cross-coupling reactions to assemble the molecule from readily available precursors. These methods not only enhance yield but also improve the overall sustainability of the synthesis process.
From a toxicological perspective, understanding the safety profile of 4-chloro-6-(4-fluorophenyl)pyrimidine is crucial for its application in pharmaceuticals and materials. Recent toxicity studies have indicated that while the compound exhibits low acute toxicity, long-term exposure effects require further investigation. Regulatory agencies are increasingly emphasizing comprehensive safety assessments to ensure responsible use of such compounds.
In conclusion, 4-chloro-6-(4-fluorophenyl)pyrimidine stands as a versatile molecule with diverse applications across multiple disciplines. Its unique chemical properties and potential for further functionalization make it an exciting area of research. As scientific advancements continue to unfold, this compound is poised to play an even more significant role in shaping future innovations in chemistry and materials science.
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